Homocastasterone
Overview
Description
Homocastasterone is a member of the brassinosteroid family, a group of plant hormones that play a crucial role in plant growth and development. These hormones are structurally similar to animal steroids but are unique to plants. This compound is known for its roles in promoting plant growth, development, and adaptation to stress conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homocastasterone is synthesized through a series of enzymatic reactions from precursor sterol compounds. The synthesis involves multiple steps, including hydroxylation, oxidation, and reduction reactions. The specific enzymes involved in these reactions include cytochrome P450 monooxygenases and dehydrogenases .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from plant sources. Advanced techniques such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are used to ensure high sensitivity and accuracy in the analysis and production of this compound .
Chemical Reactions Analysis
Types of Reactions: Homocastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and metabolic pathways in plants .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the functional groups present on the this compound molecule.
Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which play significant roles in plant growth regulation and stress responses .
Scientific Research Applications
Homocastasterone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the biosynthesis and metabolic pathways of brassinosteroids.
Biology: this compound is studied for its role in plant growth and development, including seed germination, flowering, and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enhancing stress tolerance in plants, which can have implications for agriculture and food security.
Industry: this compound is used in the agricultural industry to improve crop yield and stress tolerance, making it a valuable tool for sustainable agriculture
Mechanism of Action
Homocastasterone is part of the brassinosteroid family, which includes other compounds such as castasterone, teasterone, and dolicholide. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique in its ability to enhance stress tolerance in plants, making it particularly valuable for agricultural applications .
Comparison with Similar Compounds
- Castasterone
- Teasterone
- Dolicholide
Homocastasterone stands out due to its specific roles in promoting plant growth and enhancing stress tolerance, which are critical for improving crop yield and resilience in challenging environmental conditions.
Properties
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26+,27+,28+,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADMTJKRYLAHQV-NKOPCKDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101003492 | |
Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83509-42-6 | |
Record name | Homocastasterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83509-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocastasterone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083509426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,22,23-Tetrahydroxystigmastan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101003492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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